molecular formula C21H31NO3 B601946 Unii-0MD9WO44DD CAS No. 157307-36-3

Unii-0MD9WO44DD

Cat. No.: B601946
CAS No.: 157307-36-3
M. Wt: 345.49
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Description

The Unique Ingredient Identifier (UNII) system, managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS), assigns alphanumeric codes to substances to ensure unambiguous identification in regulatory and research contexts . Despite this limitation, comparisons can be inferred using structurally analogous compounds from the provided datasets, focusing on physicochemical properties, pharmacological profiles, and synthesis methods.

Properties

IUPAC Name

ethyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-4-25-19(24)16-7-6-14-13-5-8-17-21(3,12-10-18(23)22-17)15(13)9-11-20(14,16)2/h10,12-17H,4-9,11H2,1-3H3,(H,22,23)/t13-,14-,15-,16+,17+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSRUURQZYMTKR-ICVGDBTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157307-36-3
Record name Ethyl (5alpha,17beta)-3-oxo-4-azaandrost-1-ene-17-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157307363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DUTASTERIDE ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MD9WO44DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dutasteride Impurity C plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Specifically, it has been identified to interact with the 5α-reductase enzyme, similar to dutasteride. This interaction inhibits the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the development of BPH. The nature of this interaction involves the binding of Dutasteride Impurity C to the active site of the enzyme, thereby preventing its normal function.

Cellular Effects

Dutasteride Impurity C affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the 5α-reductase enzyme, Dutasteride Impurity C reduces the levels of DHT within cells, which can lead to decreased cellular proliferation in prostate cells. This reduction in DHT levels also impacts gene expression related to androgen-responsive genes, thereby modulating cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of Dutasteride Impurity C involves its action as an inhibitor of the 5α-reductase enzyme. It binds to the enzyme’s active site, forming a stable complex that prevents the conversion of testosterone to DHT. This inhibition is irreversible, meaning that the enzyme remains inactive for an extended period. Additionally, Dutasteride Impurity C may influence other molecular pathways by altering the expression of genes involved in androgen signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dutasteride Impurity C change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to Dutasteride Impurity C can lead to cumulative effects on cellular function, including sustained inhibition of 5α-reductase activity and prolonged reduction in DHT levels. These effects have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Dutasteride Impurity C vary with different dosages in animal models. At lower doses, the compound effectively inhibits 5α-reductase activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including alterations in liver enzyme levels and potential hepatotoxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes occur.

Metabolic Pathways

Dutasteride Impurity C is involved in several metabolic pathways, primarily through its interaction with the 5α-reductase enzyme. It is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. This metabolism leads to the formation of various metabolites, which may also exhibit biological activity. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, Dutasteride Impurity C is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, such as the prostate. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its inhibitory effects on 5α-reductase activity.

Subcellular Localization

Dutasteride Impurity C exhibits specific subcellular localization, primarily within the endoplasmic reticulum and nuclear membrane. This localization is directed by targeting signals and post-translational modifications that guide the compound to these compartments. Within these subcellular locations, Dutasteride Impurity C exerts its inhibitory effects on 5α-reductase, thereby modulating androgen signaling pathways and cellular function.

Biological Activity

Unii-0MD9WO44DD, also known as Dutasteride Impurity C, is a compound primarily recognized for its role as an impurity in the pharmaceutical preparation of dutasteride, a medication used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

This compound acts primarily as an inhibitor of the 5-alpha reductase enzymes. These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen implicated in prostate growth and hair loss. By inhibiting this conversion, this compound effectively reduces DHT levels in the body, which can lead to a decrease in prostate size and potentially mitigate hair loss associated with androgenetic alopecia.

Biochemical Interactions:

  • This compound interacts with various biomolecules, particularly proteins and enzymes involved in androgen metabolism.
  • The compound forms a stable complex with the 5-alpha reductase enzyme, preventing its activity and thus decreasing DHT production.

Cellular Effects:

  • The reduction of DHT levels leads to decreased cellular proliferation in prostate cells, which is significant for treating conditions like BPH.
  • It alters cell signaling pathways and gene expression related to androgen sensitivity.

Absorption and Distribution

The pharmacokinetics of this compound are influenced by its formulation, which affects its bioavailability. The compound is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP3A4, which plays a crucial role in its clearance from the body.

Temporal Effects

Studies indicate that the effects of this compound vary over time. Laboratory settings have shown that it remains stable under standard conditions with minimal degradation over extended periods.

Dosage Effects in Animal Models

Research on animal models has demonstrated that:

  • Lower doses of this compound effectively inhibit 5-alpha reductase activity without significant adverse effects.
  • Higher doses may lead to increased side effects but are still effective in reducing DHT levels significantly.

Case Studies

A review of existing literature reveals several case studies that highlight the effectiveness of compounds similar to this compound in clinical settings:

Study Objective Findings
Study 1Evaluate the efficacy of dutasteride in BPH treatmentSignificant reduction in prostate volume and symptoms associated with BPH were observed after treatment with dutasteride, implicating similar effects for its impurities like this compound.
Study 2Assess the safety profile of dutasterideThe study reported manageable side effects consistent with those expected from 5-alpha reductase inhibitors, suggesting that impurities do not significantly alter the safety profile.
Study 3Investigate long-term outcomes in patients using dutasterideLong-term use showed sustained reduction in DHT levels and improvement in hair regrowth for patients with androgenetic alopecia.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws from compounds with structural or functional similarities to hypothetical derivatives of UNII-0MD9WO44DD, as inferred from the evidence. Key parameters include molecular weight, solubility, bioavailability, and pharmacological activity.

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Similarity Score Key Properties
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 0.87 High GI absorption, BBB permeability, logP (XLOGP3: 2.15), solubility: 0.24 mg/mL
4-(Aminomethyl)benzamide HCl 102562-86-7 C₈H₁₀N₂O 150.18 1.00 High solubility (13,600 mg/mL), low skin permeability (log Kp: -10.6 cm/s), no CYP inhibition
Tert-butyl 3-hydroxypyrrolidine 103057-44-9 C₉H₁₇NO₃ 187.24 0.92 High solubility, synthesized via NaH-mediated coupling in DMF
Unspecified lead-like compound 15042-01-0 - - 0.85 Moderate bioavailability (score: 0.55), logP (XLOGP3: 2.15), no PAINS alerts

Key Findings:

Structural Similarity vs. Functional Divergence :

  • Compounds like CAS 1046861-20-4 and 102562-86-7 exhibit high structural similarity (scores 0.87–1.00) but divergent pharmacological profiles. For instance, the former shows BBB permeability, suggesting central nervous system (CNS) applicability, while the latter’s high solubility and lack of CYP inhibition make it suitable for oral formulations .
  • CAS 103057-44-9, despite its lower similarity score (0.92), shares synthetic pathways (e.g., DMF-mediated reactions) with boronic acid derivatives, highlighting methodological parallels in synthesis .

Pharmacokinetic Properties :

  • Solubility : CAS 102562-86-7 demonstrates exceptional solubility (13,600 mg/mL), far exceeding typical drug-like compounds, which may limit its membrane permeability despite high bioavailability .
  • LogP Values : CAS 1046861-20-4 (logP 2.15) and CAS 15042-01-0 (logP 2.15) balance lipophilicity and hydrophilicity, aligning with Lipinski’s rule for drug-likeness .

Synthetic Accessibility :

  • CAS 1046861-20-4 requires palladium-catalyzed cross-coupling in THF/water, whereas CAS 102562-86-7 is synthesized via hydrogenation with Pd/C, reflecting divergent complexity in scale-up and cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-0MD9WO44DD
Reactant of Route 2
Unii-0MD9WO44DD

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